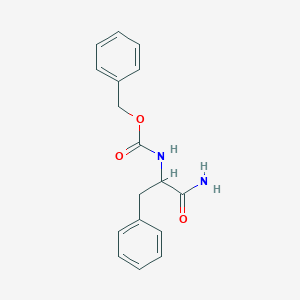
4,5-Dichloro-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the triazole ring. Triazoles, including this compound, are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of diaminomaleonitrile with suitable chlorinating agents under controlled conditions . This reaction proceeds through a cyclization mechanism, forming the triazole ring with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 4,5-Dichloro-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkynes and azides to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while cycloaddition reactions can produce fused ring systems .
科学的研究の応用
4,5-Dichloro-1H-1,2,3-triazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,5-Dichloro-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
4,5-Dicyano-1H-1,2,3-triazole: Similar in structure but with cyano groups instead of chlorine atoms.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
1,2,3-Triazole: The parent compound without any substituents.
Uniqueness: 4,5-Dichloro-1H-1,2,3-triazole is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
特性
IUPAC Name |
4,5-dichloro-2H-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWAHBISTGFVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(methylsulfonyl)phenyl]glycinamide](/img/structure/B12499059.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12499074.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B12499084.png)

![Ethyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12499103.png)

![Ethyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499119.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12499132.png)

![N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499138.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12499148.png)


